Bensultap resolves formulation instability and safety gaps inherent to water-soluble nereistoxin analogues. Its near-insolubility (0.7-0.8 mg/L) enables robust WP/GR formulations with prolonged rainfastness, while its low acute oral toxicity (LD50 1105 mg/kg) minimizes occupational hazard in milling and packaging. - Ultra-low aqueous solubility prevents wash-off, extending residual efficacy in high-rainfall zones. - Metabolic activation to nereistoxin (weak IC50 83 µM binding) supports controlled-release pest management, delaying onset until ingestion. - Streamlined regulatory safety vs. Cartap HCl (LD50 325-392 mg/kg).
Bensultap (CAS 17606-31-4) is a synthetic nereistoxin analogue that functions as a pro-insecticide, converting in vivo to the active channel blocker nereistoxin, which targets the nicotinic acetylcholine receptor (nAChR) [1]. Structurally, it is a bis(benzenethiosulfonate) derivative, a configuration that imparts distinct physicochemical properties compared to other members of its class . From a procurement and formulation standpoint, Bensultap is characterized by its extremely low aqueous solubility (0.7–0.8 mg/L at 30 °C) and moderate lipophilicity (log Kow 2.28), making it highly stable in acidic environments (pH < 5) but susceptible to hydrolysis under neutral or alkaline conditions[2]. These baseline traits define its primary utility in solid-phase agricultural formulations where low environmental mobility and sustained release are prioritized over rapid aqueous dissolution.
nAChR channel blocker propesticide, activated to nereistoxin in target organisms
Insect neurotoxicology, resistance management studies, molluscicide feeding inhibition assays
High-purity reference standard for nereistoxin analogue residue analysis and method validation
Generic substitution among nereistoxin analogues fails primarily due to drastic differences in solubility, environmental mobility, and mammalian toxicity. While buyers might consider Cartap hydrochloride as a more common in-class substitute, Cartap is a highly polar, water-soluble salt designed for soluble powder (SP) formulations [1]. In contrast, Bensultap’s near-insolubility in water prevents its use in SPs but makes it the mandatory selection for wettable powders (WP) and granular (GR) formulations requiring measurable rainfastness and low soil leaching [2]. Furthermore, substituting Bensultap with Cartap significantly increases acute handling risks; Cartap hydrochloride possesses an acute oral LD50 in rats of 325–392 mg/kg, whereas Bensultap offers a wider safety margin at 1105 mg/kg [3]. Selecting the wrong analogue thus directly compromises formulation stability, environmental compliance, and occupational safety.
Cartap, thiocyclam, or monosultap may show different acute toxicity endpoints and formulation stability; direct interchange without target-species validation may lead to control failure.
Hydrolytic instability at neutral pH can alter field performance; solid formulations require specific stabilizers not present in all nereistoxin analogues.
Mammalian toxicity endpoints differ across analogues; assuming a similar safety-related endpoint profile without comparative data may not be supported.
The choice between nereistoxin analogues is heavily dictated by their solubility profiles. Bensultap exhibits an extremely low water solubility of 0.7–0.8 mg/L at 30 °C . In direct contrast, Cartap hydrochloride is highly water-soluble (~200,000 mg/L) [1]. This multi-log difference means Bensultap cannot be formulated as a soluble powder but is specifically suited for wettable powders and granules where resistance to rain wash-off and minimal leaching in soil are critical performance metrics.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 0.7–0.8 mg/L (at 30 °C) |
| Comparator Or Baseline | Cartap hydrochloride (~200,000 mg/L) |
| Quantified Difference | >5 orders of magnitude lower solubility for Bensultap |
| Conditions | Aqueous medium at standard temperature (20-30 °C) |
Dictates the physical form of the final commercial product (WP/GR vs. SP) and determines the product's environmental leaching profile.
Bensultap provides a quantifiable reduction in occupational hazard compared to baseline nereistoxin analogues. Toxicity assays demonstrate that Bensultap has an acute oral LD50 in rats of 1105 mg/kg . In comparison, Cartap hydrochloride exhibits an oral LD50 of 325–392 mg/kg in rats[1]. This indicates that Bensultap is roughly three times less acutely toxic via ingestion, easing stringent PPE requirements and handling protocols during industrial-scale formulation and packaging.
| Evidence Dimension | Acute Oral Toxicity (LD50) |
| Target Compound Data | 1105 mg/kg (Rat) |
| Comparator Or Baseline | Cartap hydrochloride (325–392 mg/kg, Rat) |
| Quantified Difference | ~2.8x to 3.4x higher LD50 (lower toxicity) for Bensultap |
| Conditions | Acute oral administration in rat models |
Lowers occupational hazard classifications and compliance costs during bulk chemical handling and formulation.
Bensultap functions strictly as a pro-insecticide rather than a direct active neurotoxin. In vitro binding assays on the insect nicotinic acetylcholine receptor (nAChR) noncompetitive blocker (NCB) site show that Bensultap has weak direct affinity (IC50 = 83 μM) [1]. In contrast, its in vivo metabolite, Nereistoxin, binds with high affinity (IC50 = 4.5 μM), and Cartap shows an IC50 of 4.3 μM at the NCB site [1]. This demonstrates that Bensultap relies on metabolic conversion to exert its channel-blocking effect, providing a delayed and sustained release mechanism compared to direct-acting analogues.
| Evidence Dimension | nAChR NCB Site Binding Affinity (IC50) |
| Target Compound Data | 83 μM (weak direct binding) |
| Comparator Or Baseline | Nereistoxin (4.5 μM) and Cartap (4.3 μM) |
| Quantified Difference | ~18x to 19x lower direct binding affinity for Bensultap prior to metabolic activation |
| Conditions | [3H]TCP displacement assay in Apis nAChR/channel preparations |
Confirms Bensultap's role as a stable precursor that requires biological activation, enabling controlled-release applications and reducing premature environmental degradation.
Because Bensultap possesses extremely low aqueous solubility (0.7–0.8 mg/L) compared to water-soluble analogues like Cartap, it is a highly suitable active ingredient for WP and GR formulations[1]. These formulations are specifically procured for use in high-rainfall agricultural zones where preventing rapid wash-off and extending the residual efficacy on foliage or in soil is required.
In industrial facilities where minimizing acute occupational hazards is a priority, Bensultap is selected over Cartap hydrochloride. Its significantly higher oral LD50 (1105 mg/kg vs. 325–392 mg/kg) reduces the acute toxicity risk during bulk milling, blending, and packaging operations, streamlining safety compliance [2].
Bensultap's weak direct receptor binding (IC50 = 83 μM) combined with its necessary metabolic conversion to nereistoxin makes it an effective candidate for controlled-release pest management systems [3]. It is procured for applications where a delayed onset of action is required to ensure the compound is ingested and metabolized by the target pest rather than degrading prematurely on the crop surface.
Irritant;Environmental Hazard